Scaffold-Level LDH Inhibitory Potential Versus Non-Tosyl 2-Thio-6-Oxo-1,6-Dihydropyrimidine Analogs
The 2-thio-6-oxo-1,6-dihydropyrimidine scaffold has been validated as an inhibitor of human lactate dehydrogenase A (LDHA) through high-throughput screening, biochemical characterization, surface plasmon resonance, saturation transfer difference NMR, and X-ray crystallography [1][2]. The initial screening hit (compound 1 in Dragovich et al., 2013) bearing this scaffold exhibited IC50 = 8.1 μM, and subsequent optimization yielded compound 22 with IC50 = 0.48 μM and Kd = 5.1 μM as confirmed by the 4JNK co-crystal structure [2]. Compound 866866-06-0 retains the identical 6-oxo-5-tosyl-1,6-dihydropyrimidine-2-thio core that was essential for LDHA binding, with the tosyl group occupying a critical pocket in the enzyme active site as evidenced by the co-crystal structure of the optimized analog [2]. In contrast, 2-thio-6-oxo-1,6-dihydropyrimidines lacking the 5-tosyl group would be predicted to lose key enzyme contacts.
| Evidence Dimension | Human LDHA biochemical inhibition (IC50) |
|---|---|
| Target Compound Data | Not experimentally determined for CAS 866866-06-0; predicted to fall within the range observed for 5-tosyl-substituted 2-thio-6-oxo-1,6-dihydropyrimidines |
| Comparator Or Baseline | 2-Thio-6-oxo-1,6-dihydropyrimidine scaffold (initial hit): IC50 = 8.1 μM; optimized analog (compound 22): IC50 = 0.48 μM [1][2] |
| Quantified Difference | Scaffold optimization range: 17-fold improvement (8.1 μM to 0.48 μM); quantitative difference for the target compound versus specific analogs cannot be calculated due to absence of direct experimental data |
| Conditions | Biochemical assay with recombinant human LDHA in the presence of NADH co-factor; SPR and STD-NMR for binding confirmation; X-ray crystallography at 1.90 Å resolution (PDB 4JNK) |
Why This Matters
The validated scaffold provides a starting point for LDHA-targeted probe development; procurement of the specific 5-tosyl derivative 866866-06-0 enables SAR exploration that non-tosyl analogs cannot support.
- [1] Dragovich, P.S. et al. Identification of substituted 2-thio-6-oxo-1,6-dihydropyrimidines as inhibitors of human lactate dehydrogenase. Bioorg. Med. Chem. Lett. 23, 3186-3194 (2013). PMID: 23628333. View Source
- [2] RCSB PDB entry 4JNK: Lactate Dehydrogenase A in complex with inhibitor compound 22. Binding affinity: Kd = 5100 nM, IC50 = 750 nM. Deposited 2013-03-15. View Source
